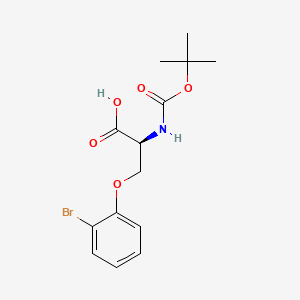
N-Boc-O-(2-bromophenyl)-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-O-(2-bromophenyl)-L-serine is a compound that belongs to the class of N-Boc protected amino acids. The N-Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound features a bromophenyl group attached to the serine amino acid, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(2-bromophenyl)-L-serine typically involves the protection of the amino group of L-serine with the N-Boc group, followed by the introduction of the 2-bromophenyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group of L-serine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP) to facilitate the formation of the N-Boc protected serine .
This reaction can be carried out using reagents such as 2-bromophenyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-O-(2-bromophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Applications De Recherche Scientifique
N-Boc-O-(2-bromophenyl)-L-serine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the development of pharmaceuticals and bioactive compounds.
Industry: This compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Boc-O-(2-bromophenyl)-L-serine involves its ability to participate in various chemical reactions due to the presence of the N-Boc protected amino group and the bromophenyl group. The N-Boc group provides stability to the amino group, allowing selective reactions to occur at other functional sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-O-(2-bromophenyl)-D-serine: A stereoisomer of N-Boc-O-(2-bromophenyl)-L-serine with similar chemical properties but different biological activity.
N-Boc-O-(4-bromophenyl)-L-serine: A compound with the bromine atom at the 4-position of the phenyl ring, exhibiting different reactivity and applications.
N-Boc-O-(2-chlorophenyl)-L-serine: A similar compound with a chlorine atom instead of bromine, affecting its reactivity and use in synthesis.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C14H18BrNO5 |
|---|---|
Poids moléculaire |
360.20 g/mol |
Nom IUPAC |
(2S)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Clé InChI |
KJCKJEMYWOHIQO-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](COC1=CC=CC=C1Br)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


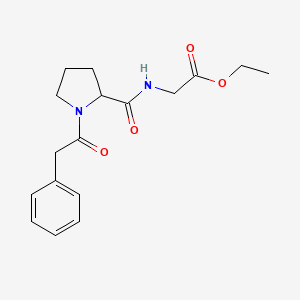
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)
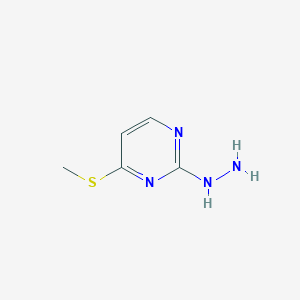
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)
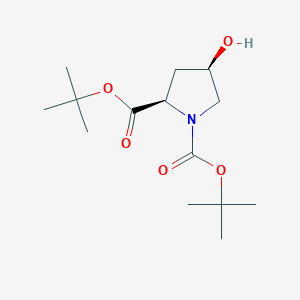
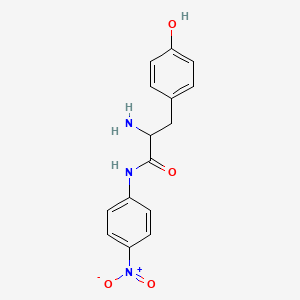
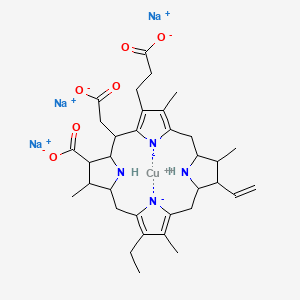
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)

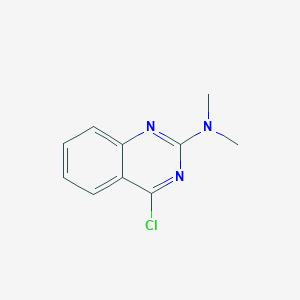
![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
![2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid](/img/structure/B12511290.png)
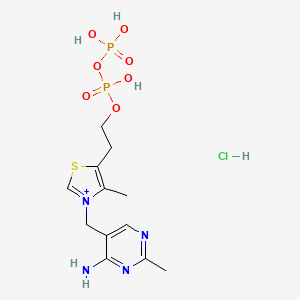
![(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B12511301.png)
